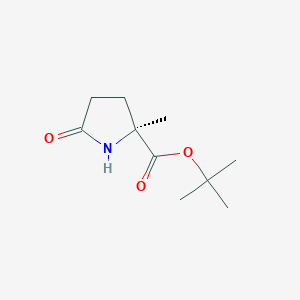

tert-butyl (2S)-2-méthyl-5-oxopyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . Another method involves the acid-catalyzed etherification of glycerol with tert-butanol .Chemical Reactions Analysis

Tert-butyl compounds undergo various chemical reactions. For instance, the solvolysis of tert-butyl halides involves the formation of highly dipolar transition states that are strong hydrogen bond acids and bases . The deprotection of a tert-butyl ester with trifluoroacetic acid (TFA) involves the loss of the tert-butyl cation, resulting in a carbamic acid .Applications De Recherche Scientifique

- Polymérisation Contrôlée/Vivante Les chercheurs ont exploré l'utilisation de carbamates de tert-butyle, y compris ce composé, dans la polymérisation contrôlée/vivante de monomères vinyliques renouvelables. Ces efforts visent à créer des polymères bio-sourcés avec des performances élevées et des avantages environnementaux.

- La modification des accepteurs d'électrons est cruciale pour améliorer l'efficacité des cellules solaires organiques. Les groupes tert-butyl carbazole ont été incorporés dans des accepteurs d'électrons à cycle non fusionné, ce qui a donné lieu à un niveau d'énergie d'état triplet élevé. Cette modification améliore les performances des cellules solaires organiques .

- L'influence des substituants tert-butyle sur la photophysique est relativement faible mais reste significative. Les chercheurs ont étudié la dynamique de l'état excité des dérivés du carbazole et du tert-butyl-carbazole. Ces investigations fournissent des informations précieuses pour interpréter la relaxation du carbazole dans des environnements complexes .

Cellules Solaires Organiques

Photophysique et Dynamique de l'État Excitée

Mécanisme D'action

Target of Action

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate, also known as a tert-butyl ester, is primarily used in synthetic organic chemistry . It is often used as a protecting group for amino acids in the synthesis of peptides . The primary targets of this compound are therefore the amino acids that are being protected during peptide synthesis .

Mode of Action

The tert-butyl group in this compound interacts with its targets (amino acids) by attaching to them and protecting them from unwanted reactions during peptide synthesis . This is achieved through the formation of a covalent bond between the tert-butyl group and the amino acid, effectively blocking reactive sites on the amino acid .

Biochemical Pathways

The use of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate in peptide synthesis impacts the biochemical pathways involved in protein synthesis . By protecting specific amino acids, it allows for more controlled and selective synthesis of peptides . This can affect downstream effects such as the function of the synthesized peptide within biological systems .

Pharmacokinetics

Its impact on bioavailability would be related to its role in peptide synthesis, as it can influence the structure and therefore the properties of the synthesized peptide .

Result of Action

The main result of the action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is the successful synthesis of peptides with a high degree of control and selectivity . By protecting specific amino acids, it prevents unwanted reactions and allows for the synthesis of peptides with specific sequences and structures .

Action Environment

The action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate can be influenced by various environmental factors. For example, the efficiency of peptide synthesis can be affected by the reaction conditions, such as temperature and pH . Additionally, the presence of other reactive groups or compounds in the reaction environment can also influence the efficacy and stability of this compound .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVPTHFTIAYBB-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(=O)N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882392-64-5 |

Source

|

| Record name | tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2441864.png)

![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)